Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate
Overview
Description
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to an aminoethyl chain, which is further linked to a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate typically involves multiple steps. One common route starts with the protection of the amino group using tert-butyl carbamate (Boc) protection. The intermediate is then reacted with 4-methoxybenzylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the carbamate group can produce tert-butyl N-(2-aminoethyl)carbamate.
Scientific Research Applications
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxyphenylmethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: Lacks the methoxyphenylmethyl group, making it less hydrophobic.
Tert-butyl N-(2-{[(4-hydroxyphenyl)methyl]amino}ethyl)carbamate: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and binding properties.
Tert-butyl N-(2-{[(4-chlorophenyl)methyl]amino}ethyl)carbamate: The presence of a chlorine atom can increase its electron-withdrawing effects, affecting its chemical behavior.
Uniqueness
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate is unique due to the presence of the methoxyphenylmethyl group, which imparts specific hydrophobic and electronic properties. This makes it particularly useful in applications where these characteristics are desirable, such as in the design of enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
tert-butyl N-[2-[(4-methoxyphenyl)methylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-10-9-16-11-12-5-7-13(19-4)8-6-12/h5-8,16H,9-11H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBIXJDIRVIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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